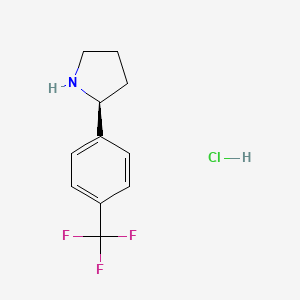

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18284534

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClF3N |

|---|---|

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | (2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m0./s1 |

| Standard InChI Key | XHVVDNXOJJAMDE-PPHPATTJSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a 4-(trifluoromethyl)phenyl group. The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which critically influences its interaction with chiral biological targets or asymmetric catalysts . The trifluoromethyl (-CF) group, a strong electron-withdrawing moiety, enhances the compound’s metabolic stability and lipophilicity, factors crucial for bioavailability in pharmaceutical contexts.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1391514-36-5 | |

| Molecular Formula | ||

| Molecular Weight | 251.68 g/mol | |

| Stereochemistry | (S)-configuration |

Synthesis and Characterization

Analytical Characterization

Quality control for chiral purity is critical. Suppliers employ techniques such as:

-

Chiral HPLC: To verify enantiomeric excess (>98% for pharmaceutical-grade material).

-

H/C NMR: For structural confirmation, with characteristic shifts for the pyrrolidine ring (δ 1.8–2.5 ppm) and aromatic protons (δ 7.6–8.1 ppm) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 251.68 .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Storage Conditions | Inert atmosphere, 20–25°C | |

| Hygroscopicity | Likely high (hydrochloride salt) | Inferred |

| Melting Point | Not reported | — |

Comparative Analysis with Enantiomeric Counterparts

(S) vs. (R)-Enantiomers

The (R)-enantiomer (CAS 1391407-62-7) shares identical molecular weight and formula but exhibits distinct stereochemical interactions. In biological systems, enantiomers often display divergent pharmacokinetics or receptor binding affinities. For example:

-

Receptor Selectivity: The (S)-form may preferentially bind to specific GPCRs or enzymes.

-

Metabolic Pathways: Hepatic clearance rates can vary due to stereoselective metabolism.

Table 3: Enantiomeric Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume